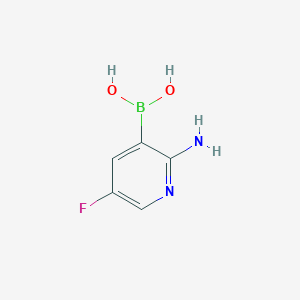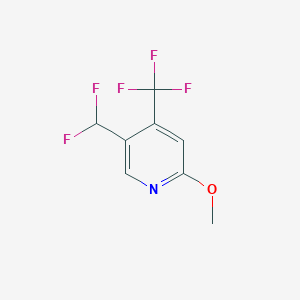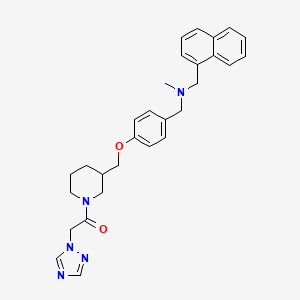
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a complex organic compound that features a combination of naphthalene, piperidine, and triazole moieties
準備方法
The synthesis of 1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves multiple steps:
Synthesis of the Naphthalene Derivative: The initial step involves the preparation of the methyl(naphthalen-1-ylmethyl)amine. This can be achieved through the reaction of naphthalene with methylamine under specific conditions.
Formation of the Phenoxy Intermediate: The next step involves the reaction of the naphthalene derivative with a phenoxy compound to form the intermediate 4-((methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy.
Piperidine Ring Formation: The intermediate is then reacted with piperidine to form the piperidin-1-yl derivative.
Introduction of the Triazole Group: Finally, the triazole group is introduced through a reaction with 1H-1,2,4-triazole under suitable conditions to yield the final product.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene and piperidine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the triazole and phenoxy groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy and piperidine groups. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic compounds and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific receptors and enzymes in the body, including neurotransmitter receptors and kinases.
Pathways Involved: It modulates various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can be compared with other similar compounds:
1-(Naphthalen-1-ylmethyl)piperidin-3-ylmethanamine: This compound shares the naphthalene and piperidine moieties but lacks the triazole group.
Methyl(naphthalen-1-ylmethyl)amine: This compound contains the naphthalene and methylamine groups but lacks the piperidine and triazole moieties.
The uniqueness of this compound lies in its combination of these diverse functional groups, which confer specific chemical and biological properties.
特性
分子式 |
C29H33N5O2 |
|---|---|
分子量 |
483.6 g/mol |
IUPAC名 |
1-[3-[[4-[[methyl(naphthalen-1-ylmethyl)amino]methyl]phenoxy]methyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C29H33N5O2/c1-32(18-26-9-4-8-25-7-2-3-10-28(25)26)16-23-11-13-27(14-12-23)36-20-24-6-5-15-33(17-24)29(35)19-34-22-30-21-31-34/h2-4,7-14,21-22,24H,5-6,15-20H2,1H3 |
InChIキー |
YIDYZQVZCRJIOH-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=C(C=C1)OCC2CCCN(C2)C(=O)CN3C=NC=N3)CC4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





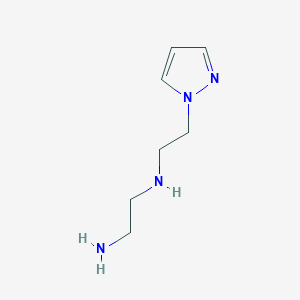

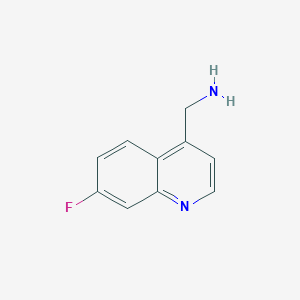

![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)
